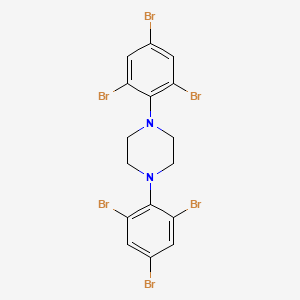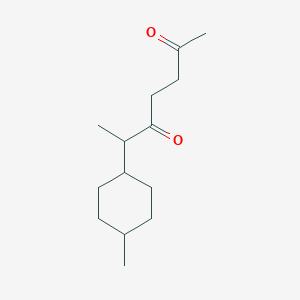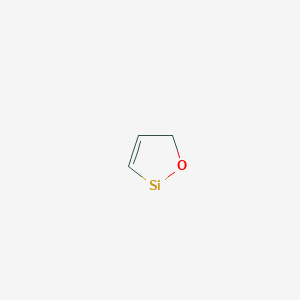
1,4-Bis(2,4,6-tribromophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(2,4,6-tribromophenyl)piperazine is a brominated organic compound that features a piperazine ring substituted with two 2,4,6-tribromophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2,4,6-tribromophenyl)piperazine typically involves the reaction of piperazine with 2,4,6-tribromophenyl derivatives. One common method includes the nucleophilic substitution reaction where piperazine reacts with 2,4,6-tribromobenzyl bromide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(2,4,6-tribromophenyl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of bromine atoms, it can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in solvents like ethanol or DMF.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1,4-Bis(2,4,6-tribromophenyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of flame retardants and other materials requiring brominated compounds.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(2,4,6-tribromophenyl)piperazine is not fully understood but is believed to involve interactions with cellular proteins and enzymes. The bromine atoms may play a role in enhancing the compound’s binding affinity to specific molecular targets, thereby modulating biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE)
- Decabromodiphenyl ethane (DBDPE)
- Hexabromobenzene (HBBz)
- Pentabromoethylbenzene (PBEB)
- Pentabromotoluene (PBT)
- 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH)
Uniqueness
1,4-Bis(2,4,6-tribromophenyl)piperazine is unique due to its piperazine core, which imparts distinct chemical and biological properties compared to other brominated compounds. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
62898-35-5 |
|---|---|
Fórmula molecular |
C16H12Br6N2 |
Peso molecular |
711.7 g/mol |
Nombre IUPAC |
1,4-bis(2,4,6-tribromophenyl)piperazine |
InChI |
InChI=1S/C16H12Br6N2/c17-9-5-11(19)15(12(20)6-9)23-1-2-24(4-3-23)16-13(21)7-10(18)8-14(16)22/h5-8H,1-4H2 |
Clave InChI |
JBACIZSEUFMLLE-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=C(C=C(C=C2Br)Br)Br)C3=C(C=C(C=C3Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Methyl-1-[2-methyl-5-(propan-2-yl)phenyl]butan-1-one](/img/structure/B14508489.png)
![2-{[(Phenylsulfanyl)methyl]amino}benzaldehyde](/img/structure/B14508497.png)


![12-Methylbicyclo[9.3.1]pentadec-11-ene-6,15-dione](/img/structure/B14508504.png)
![Silane, [[1-(ethylthio)-2-methyl-1-propenyl]oxy]trimethyl-](/img/structure/B14508507.png)
![Methyl(phenyl)[3-(trimethylgermyl)propyl]phosphane](/img/structure/B14508514.png)
![Formaldehyde;2-[(2-methylphenoxy)methyl]oxirane](/img/structure/B14508521.png)
![5-Methoxy-2,4-diphenylpyrimido[5,4-C]quinoline](/img/structure/B14508527.png)



